1-Boc-3-bromo-6-fluoroindole

説明

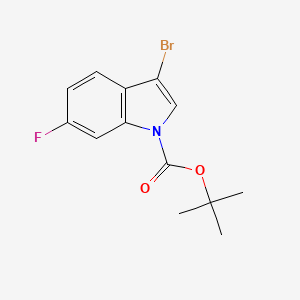

1-Boc-3-bromo-6-fluoroindole is a synthetic organic compound with the molecular formula C13H13BrFNO2 It is a derivative of indole, a heterocyclic aromatic organic compound The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the third position, and a fluorine atom at the sixth position of the indole ring

準備方法

Synthetic Routes and Reaction Conditions: 1-Boc-3-bromo-6-fluoroindole can be synthesized through a multi-step process. One common method involves the protection of the indole nitrogen with a Boc group, followed by bromination and fluorination at the desired positions. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 1-Boc-3-bromo-6-fluoroindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free indole derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products:

Substitution Products: Depending on the nucleophile used, products such as azido, thiol, or alkyl derivatives.

Coupling Products: Biaryl or alkyne-substituted indoles.

Deprotected Indole: 3-bromo-6-fluoroindole.

科学的研究の応用

Synthetic Route Overview

The synthesis of 1-Boc-3-bromo-6-fluoroindole can be summarized as follows:

- Bromination : The introduction of bromine at the 3-position of the indole ring.

- Fluorination : The fluorine atom is introduced at the 6-position, often using reagents such as N-fluorobenzenesulfonimide.

- Boc Protection : The amino group is protected using Boc anhydride or a similar reagent to yield this compound.

Medicinal Chemistry

This compound has been investigated for its role as a building block in drug design. Its structural features make it a candidate for developing inhibitors targeting various biological pathways.

- Enzyme Inhibition : Compounds derived from this compound have shown promise as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid metabolism. Research indicates that these derivatives can modulate pain and inflammation responses effectively .

Radiolabeling Precursors

The compound serves as a precursor for synthesizing radiolabeled indole derivatives used in positron emission tomography (PET) imaging. Studies have demonstrated its utility in synthesizing compounds like NIn-Methyl-6-[18F]fluoroindole, which are crucial for tracking biological processes in vivo .

Material Science Applications

This compound is also explored for its potential use in organic electronics due to its favorable electronic properties. Its derivatives can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they may enhance charge transport and light-emitting efficiency.

Case Study 1: FAAH Inhibition

Research published in ACS Omega highlighted the synthesis of aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates derived from this compound. These compounds demonstrated significant inhibition of FAAH, suggesting potential therapeutic applications in pain management .

| Compound Name | Structure | Activity |

|---|---|---|

| Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamate | Structure | FAAH Inhibitor |

Case Study 2: Radiolabeling for Imaging

A study focused on synthesizing radiolabeled precursors from this compound for PET imaging applications demonstrated successful yields and effective labeling techniques. The resulting compounds were evaluated for their biodistribution and pharmacokinetics in animal models .

作用機序

The mechanism of action of 1-Boc-3-bromo-6-fluoroindole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The Boc group provides stability during synthetic transformations and can be removed to expose the active indole moiety.

類似化合物との比較

1-Boc-3-bromoindole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

1-Boc-6-fluoroindole: Lacks the bromine atom, influencing its coupling reactions.

3-bromo-6-fluoroindole: Lacks the Boc protecting group, making it less stable during certain reactions.

Uniqueness: 1-Boc-3-bromo-6-fluoroindole is unique due to the combination of the Boc protecting group, bromine, and fluorine atoms. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.

生物活性

1-Boc-3-bromo-6-fluoroindole, a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a bromine and fluorine substituent, which can significantly influence its reactivity and interactions with biological targets. This article explores the compound's biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C13H13BrFNO2

- Molecular Weight : 314.15 g/mol

- IUPAC Name : tert-butyl 3-bromo-6-fluoro-1H-indole-1-carboxylate

- SMILES Notation : FC1=CC2=C(C=C1)C(Br)=CN2C(OC(C)(C)C)=O

These structural features contribute to its unique biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing bromine and fluorine substituents have shown enhanced activity against various strains of bacteria. A study highlighted that certain indole derivatives, including those with halogen substitutions, demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antimicrobial | TBD |

| Indole Derivative A | Anti-MRSA | ≤ 0.25 |

| Indole Derivative B | Anti-Cryptococcus neoformans | TBD |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Similar compounds have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Case Study 1: Antimicrobial Screening

In a screening campaign involving a library of indole derivatives, this compound was identified for its potential as an antimicrobial agent. The study involved synthesizing various analogues and evaluating their activity against MRSA and other pathogens. The results indicated that halogenated indoles exhibited superior antimicrobial properties compared to their non-halogenated counterparts .

Case Study 2: Structural Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of indole derivatives, including this compound. The study revealed that the presence of bromine and fluorine significantly enhanced the compounds' affinity for bacterial targets, suggesting that these substituents play a crucial role in modulating biological activity. The findings support the hypothesis that electronic effects from halogen atoms can influence the pharmacological profile of indole derivatives .

特性

IUPAC Name |

tert-butyl 3-bromo-6-fluoroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAERWTKKEZHNEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901150889 | |

| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901150889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314406-46-6 | |

| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901150889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。